tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the following key steps :
Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to introduce the spirocyclic framework.
Cyclization: The alkylated intermediate undergoes cyclization to form the spirocyclic structure.
Demethylation: The final step involves the demethylation of the spirocyclic intermediate to yield the target compound.
Industrial production methods for such spirocyclic compounds often involve optimization of these steps to improve yield and scalability, while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the functional groups present.
Coupling Reactions: The spirocyclic framework can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug discovery, as it can interact with various biological targets.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure allows it to fit into binding pockets of proteins, influencing their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiropyrans: These compounds are known for their photochromic properties and can switch between different isomeric forms under light.
Spirooxindoles: These compounds have shown significant biological activity and are used in drug discovery.
The uniqueness of tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substitution pattern and the presence of a fluorine atom, which can influence its reactivity and interactions with biological targets .
Biological Activity
tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 180465-84-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.38 g/mol
- Structure : The compound features a spiro-indoline-piperidine framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with spiro[indoline-piperidine] structures exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The presence of the fluorine atom in this compound may enhance its pharmacological profile by influencing lipophilicity and receptor binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Cell Signaling Pathways : The compound could modulate signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the spiro[indoline-piperidine] family. Below are summarized findings relevant to this compound:
Study | Findings |
---|---|
Zhang et al. (2020) | Investigated the anti-inflammatory effects of spiro-indoline derivatives. Found that modifications at the piperidine nitrogen can enhance activity against COX enzymes. |
Liu et al. (2019) | Reported on the cytotoxic effects of fluorinated indoline derivatives against various cancer cell lines, suggesting potential for anticancer applications. |
Smith et al. (2021) | Explored the analgesic properties of similar compounds in animal models, indicating that spiro structures may provide significant pain relief without major side effects. |
Pharmacological Profile
The pharmacological profile of this compound is still under investigation; however, preliminary data suggest:
- Anti-inflammatory Activity : Exhibits potential in reducing inflammation markers in vitro.
- Anticancer Potential : Shows promise in inhibiting proliferation in specific cancer cell lines.
- Analgesic Properties : May provide pain relief comparable to existing analgesics with fewer side effects.
Properties
IUPAC Name |
tert-butyl 4-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCCCUMSOUIHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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